molecular formula C26H18N4O2S B11131572 (2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11131572
M. Wt: 450.5 g/mol
InChI Key: BHKHWARXNZOCER-HAHDFKILSA-N
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Description

(2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a benzimidazole ring. The presence of these rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step reactions. One common method involves the condensation of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown potential as an anti-inflammatory and anti-cancer agent in preclinical studies.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of pyrazole, thiazole, and benzimidazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H18N4O2S

Molecular Weight

450.5 g/mol

IUPAC Name

(2Z)-2-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H18N4O2S/c1-32-20-11-7-8-17(14-20)24-18(16-29(28-24)19-9-3-2-4-10-19)15-23-25(31)30-22-13-6-5-12-21(22)27-26(30)33-23/h2-16H,1H3/b23-15-

InChI Key

BHKHWARXNZOCER-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Origin of Product

United States

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